3-[Benzyl(dimethyl)silyl]propan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
3-[Benzyl(dimethyl)silyl]propan-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of a silyl ether and a sulfonic acid. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(dimethyl)silyl]propan-1-ol typically involves the reaction of benzyl(dimethyl)silane with propan-1-ol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the silyl ether bond. The addition of 4-methylbenzenesulfonic acid can be achieved through a sulfonation reaction, where the sulfonic acid group is introduced to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(dimethyl)silyl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form different silyl ethers.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different silyl ethers.
Scientific Research Applications
3-[Benzyl(dimethyl)silyl]propan-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: May be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(dimethyl)silyl]propan-1-ol involves its ability to interact with various molecular targets and pathways. The silyl ether group can participate in reactions that modify the chemical structure of other molecules, while the sulfonic acid group can act as a strong acid catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-[Trimethylsilyl]propan-1-ol: Similar structure but with a trimethylsilyl group instead of a benzyl(dimethyl)silyl group.
4-Methylbenzenesulfonic acid: Contains only the sulfonic acid group without the silyl ether component.
Uniqueness
The unique combination of a silyl ether and a sulfonic acid group in 3-[Benzyl(dimethyl)silyl]propan-1-ol;4-methylbenzenesulfonic acid allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
61676-47-9 |
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Molecular Formula |
C19H28O4SSi |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-[benzyl(dimethyl)silyl]propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H20OSi.C7H8O3S/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,13H,6,9-11H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VAKZHUUERVHWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(CCCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
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